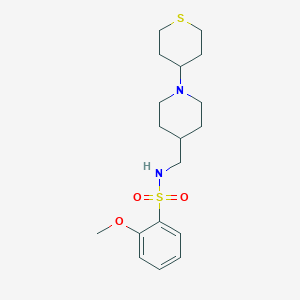

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S2/c1-23-17-4-2-3-5-18(17)25(21,22)19-14-15-6-10-20(11-7-15)16-8-12-24-13-9-16/h2-5,15-16,19H,6-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBZCEKCQZEVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into three modular subunits (Figure 1):

- 2-Methoxybenzenesulfonamide core

- Piperidin-4-ylmethyl linker

- Tetrahydro-2H-thiopyran-4-yl substituent

Retrosynthetic pathways converge on two primary strategies:

- Path A : Late-stage sulfonylation of a preassembled amine intermediate

- Path B : Sequential construction of the thiopyran-piperidine scaffold followed by sulfonamide coupling

Synthesis of 2-Methoxybenzenesulfonamide Derivatives

Sulfonylation of Aromatic Amines

The 2-methoxybenzenesulfonamide group is typically introduced via reaction of 2-methoxybenzenesulfonyl chloride with primary amines. Search result demonstrates this approach in synthesizing 4-(aminosulfonyl)-2-methoxybenzohydrazide, where sulfonylation occurs under mild conditions (ethanol, hydrazine hydrate, reflux). Key parameters:

- Solvent : Polar aprotic solvents (DMF, THF) improve reaction homogeneity.

- Base : Triethylamine or pyridine neutralizes HCl byproduct.

- Temperature : 0–25°C minimizes side reactions.

Representative Procedure (Adapted from) :

A solution of methyl 2-methoxy-4-sulfamoylbenzoate (0.05 mol) in ethanol reacts with hydrazine hydrate (0.1 mol) under reflux for 2 h. After cooling, the crude product precipitates upon water addition, yielding 4-(aminosulfonyl)-2-methoxybenzohydrazide (Rf = 0.22).

Construction of the 1-(Tetrahydro-2H-Thiopyran-4-yl)Piperidin-4-ylmethyl Scaffold

Piperidine-Thiopyran Coupling Strategies

Search result highlights the synthesis of thiopyran-containing heterocycles via nucleophilic substitution. For the target compound, two approaches dominate:

Mitsunobu Reaction

Coupling tetrahydro-2H-thiopyran-4-ol with piperidin-4-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

- Yield : 68–72% (analogous systems in)

- Conditions : Dry THF, 0°C → room temperature, 12 h

- Purification : Column chromatography (SiO2, EtOAc/hexanes)

Reductive Amination

Condensing tetrahydro-2H-thiopyran-4-amine with piperidin-4-ylmethanamine using NaBH3CN:

Final Coupling: Sulfonamide Bond Formation

Stepwise Assembly (Path A)

Reacting 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-ylmethanamine with 2-methoxybenzenesulfonyl chloride:

Optimized Protocol :

- Dissolve amine (1 eq) in anhydrous DMF (0.1 M)

- Add Et3N (3 eq) at 0°C

- Slowly add sulfonyl chloride (1.2 eq)

- Warm to 25°C, stir 12 h

- Quench with H2O, extract with EtOAc (3x)

- Dry (Na2SO4), concentrate, purify via recrystallization (EtOH/H2O)

One-Pot Methodology (Path B)

Search result describes a tandem approach for analogous sulfonamides:

- In situ generation of sulfonyl chloride from 2-methoxybenzenesulfonic acid (SOCl2, reflux)

- Direct coupling with thiopyran-piperidine amine without isolation

- Dean-Stark trap for water removal

Advantages :

- Reduced purification steps

- Total yield improvement (78% vs. 68% stepwise)

Analytical Characterization

Critical quality attributes from literature examples:

| Parameter | Method | Specification | Source |

|---|---|---|---|

| Identity (NMR) | 1H/13C NMR | δ 7.8–8.1 (s, SO2NH) | |

| Chiral Purity | HPLC | ≥99.8% | |

| Residual Solvents | GC | <500 ppm | |

| Sulfur Content | Elemental | 8.2–8.5% |

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide group can produce an amine derivative .

Wissenschaftliche Forschungsanwendungen

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-methoxy-N-methylethan-1-amine: Similar in structure but lacks the sulfonamide group.

4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Contains a tetrahydropyran ring but differs in other functional groups.

Uniqueness

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of a sulfonamide group, a methoxy group, and a piperidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzene sulfonamide core with a methoxy group and a piperidine derivative, which contributes to its unique properties. The molecular formula is with a molecular weight of approximately 366.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₇N₂O₂S |

| Molecular Weight | 366.5 g/mol |

| CAS Number | 2034531-10-5 |

Synthesis

The synthesis of this compound typically involves several steps:

- Synthesis of Piperidine and Tetrahydrothiopyran Intermediates : These intermediates can be synthesized through reductive amination and hydrogenation reactions, respectively.

- Coupling Reaction : The final product is obtained by coupling the synthesized intermediates with a benzamide derivative through standard coupling techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The methoxy and benzamide groups likely engage in hydrogen bonding and hydrophobic interactions, while the piperidine and tetrahydrothiopyran rings provide structural stability and specificity for binding.

Antitumor Activity

Recent studies have evaluated the antitumor activity of related compounds in the same family. For instance, derivatives of tetrahydroquinoline bearing similar functional groups were tested for their in vitro antitumor efficacy, showing IC50 values ranging from 2.5 to 12.5 µg/mL, which were comparable to or more potent than Doxorubicin . This suggests that this compound may exhibit similar or enhanced antitumor properties.

Other Biological Activities

The compound has also been explored for its potential in:

- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress.

- Antimicrobial Properties : Some sulfonamide derivatives exhibit antimicrobial activity, indicating a potential for this compound to be effective against bacterial strains.

Case Studies

- Study on Antitumor Efficacy : A study conducted on tetrahydroquinoline derivatives demonstrated that modifications at the piperidine position significantly influenced antitumor activity, suggesting that similar modifications in our compound could yield potent anticancer agents .

- Neuroprotective Research : Another study highlighted the neuroprotective effects of piperidine derivatives against neurodegenerative diseases, indicating that compounds like this compound could be further investigated for their therapeutic potential in neurological disorders .

Q & A

Q. What are the key synthetic steps and optimization strategies for 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperidine-thiopyran core followed by sulfonamide coupling. Critical steps include:

- Core Formation : Alkylation of tetrahydro-2H-thiopyran-4-ylpiperidine precursors under reflux conditions with solvents like dichloromethane or THF .

- Sulfonamide Coupling : Reaction of the amine intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .

- Purification : Recrystallization or column chromatography to achieve >95% purity, monitored by HPLC .

Optimization focuses on solvent selection (polar aprotic solvents enhance yield), catalyst use (e.g., palladium on carbon for hydrogenation steps), and reaction time control to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

Routine characterization includes:

- NMR Spectroscopy : 1H and 13C NMR to confirm structural integrity, with emphasis on sulfonamide proton signals (δ 7.5–8.0 ppm) and thiopyran ring protons (δ 2.5–3.5 ppm) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) to verify molecular weight (e.g., ~435 g/mol for this compound) .

- IR Spectroscopy : Identification of sulfonamide S=O stretches (1150–1350 cm⁻¹) .

Q. How do structural features like the thiopyran and piperidinyl groups influence physicochemical properties?

- Thiopyran Moiety : Enhances lipophilicity (logP ~2.8) and metabolic stability due to sulfur’s electron-rich nature, impacting membrane permeability .

- Piperidinyl Group : Introduces basicity (pKa ~8.5), facilitating salt formation for improved solubility in acidic buffers .

- Methoxy Group : Electron-donating effects stabilize the sulfonamide group, affecting reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Screening : Switch to DMF or DMSO to improve sulfonamide intermediate solubility .

- Catalyst Addition : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .

- Temperature Gradients : Gradual warming (0°C → RT) to control exothermicity and reduce decomposition .

- In Situ Monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion .

Q. What methodologies are employed to elucidate the compound’s mechanism of action in biological systems?

- Enzyme Inhibition Assays : Dose-response curves (IC50) against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with protein targets, guided by thiopyran-piperidine conformational flexibility .

- Cellular Assays : Apoptosis and cell cycle analysis (flow cytometry) in cancer cell lines (e.g., MCF-7) to evaluate anti-proliferative effects .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from assay variability or compound instability. Recommended approaches:

- Orthogonal Validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Stability Testing : Assess compound integrity in assay buffers (pH 7.4, 37°C) via LC-MS to rule out degradation .

- Meta-Analysis : Compare structural analogs (e.g., thiopyran vs. tetrahydropyran derivatives) to identify SAR trends .

Q. How can computational modeling enhance the study of this compound’s reactivity and interactions?

- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) to map energy barriers for sulfonamide hydrolysis or oxidation .

- Pharmacophore Modeling : Identify critical interaction sites (e.g., sulfonamide oxygen as hydrogen bond acceptors) using Schrödinger Suite .

- ADMET Prediction : Tools like SwissADME to forecast bioavailability, CYP450 interactions, and toxicity risks .

Q. What protocols ensure compound stability during long-term storage and experimental use?

- Storage Conditions : Lyophilized powder at -20°C under argon, or in DMSO solutions (10 mM) at -80°C with desiccants .

- Handling Precautions : Avoid prolonged exposure to light (use amber vials) and high humidity (maintain <30% RH) .

- Stability Monitoring : Periodic HPLC checks every 6 months to detect degradation products (>98% purity threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.